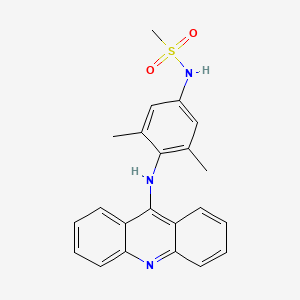
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- typically involves the reaction of 9-aminoacridine with 4-chloro-3,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the acridine moiety, which exhibits fluorescence properties.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and other cancers. The compound has shown promise in inhibiting the growth of cancer cells by intercalating into DNA and disrupting its function.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- involves its interaction with DNA. The acridine moiety intercalates between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. This disruption of DNA function ultimately results in the inhibition of cell growth and proliferation. The compound also targets topoisomerase II, an enzyme involved in DNA replication, further contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- can be compared with other similar compounds, such as:
N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide: Similar structure but with a methoxy group instead of dimethyl groups.
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine-based sulfonamide with different substituents on the phenyl ring.
Uniqueness
The uniqueness of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups on the phenyl ring enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to similar compounds.
Eigenschaften
CAS-Nummer |
86955-70-6 |
|---|---|
Molekularformel |
C22H21N3O2S |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
N-[4-(acridin-9-ylamino)-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-12-16(25-28(3,26)27)13-15(2)21(14)24-22-17-8-4-6-10-19(17)23-20-11-7-5-9-18(20)22/h4-13,25H,1-3H3,(H,23,24) |
InChI-Schlüssel |
PDYSJYODMRGHAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42)C)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


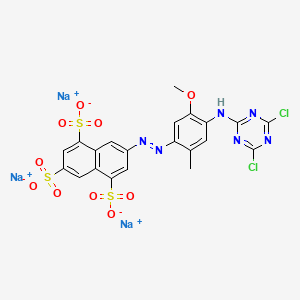
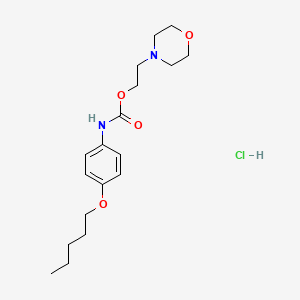
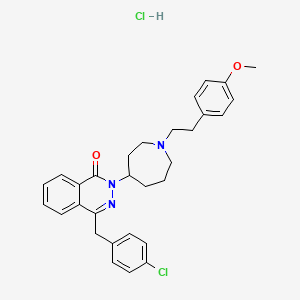
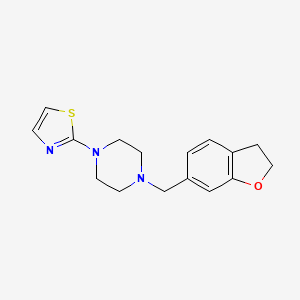
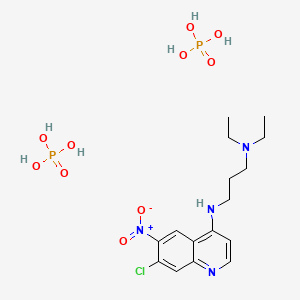
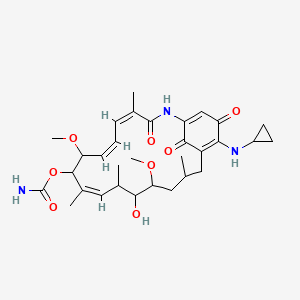
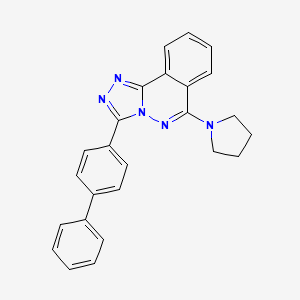
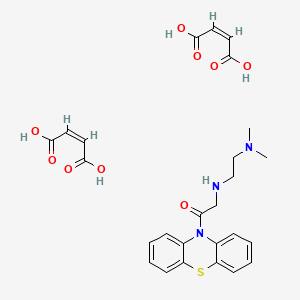
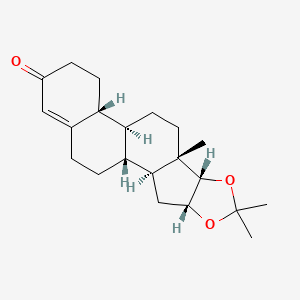

![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)
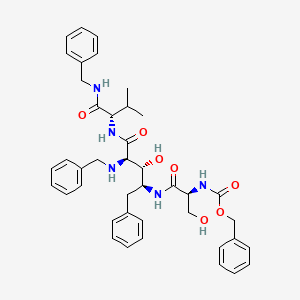

![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
